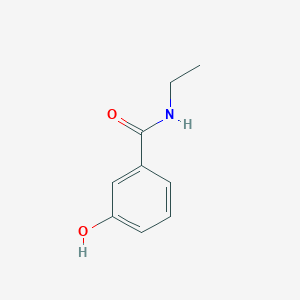

N-ethyl-3-hydroxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

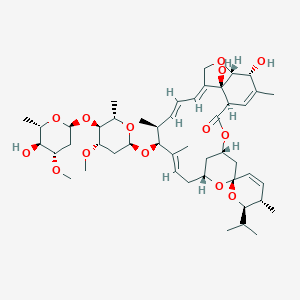

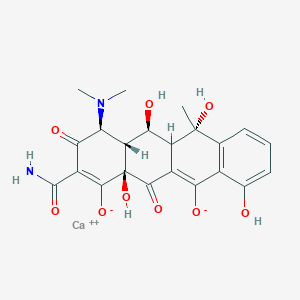

N-ethyl-3-hydroxybenzamide is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 g/mol . The compound is solid in form .

Synthesis Analysis

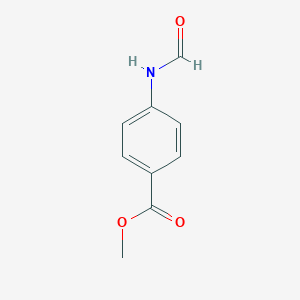

The synthesis of benzamides, which includes N-ethyl-3-hydroxybenzamide, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The InChI string for N-ethyl-3-hydroxybenzamide isInChI=1S/C9H11NO2/c1-2-10-9(12)7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12) . The Canonical SMILES string is CCNC(=O)C1=CC(=CC=C1)O . These strings provide a standard way to encode the compound’s structure and can be used to generate a 2D or 3D structure for further analysis . Physical And Chemical Properties Analysis

N-ethyl-3-hydroxybenzamide is a solid compound . It has a molecular weight of 165.19 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 165.078978594 g/mol . The topological polar surface area is 49.3 Ų . The compound has a heavy atom count of 12 .Applications De Recherche Scientifique

Early Discovery Research

N-ethyl-3-hydroxybenzamide: is provided to early discovery researchers as part of a collection of unique chemicals . It serves as a starting material or intermediate in the synthesis of more complex molecules. Researchers assume responsibility for confirming its identity and purity, as analytical data are not collected by the supplier.

Organic Synthesis

This compound is used in organic synthesis, particularly in Rh-catalyzed cascade C-H activation/annulation reactions . Such reactions are crucial for constructing complex molecules, including pharmaceuticals and natural product derivatives.

Modular Access to Isoquinolones

N-ethyl-3-hydroxybenzamide: is involved in the modular synthesis of isoquinolones . Isoquinolones are important structures found in various natural products and pharmaceuticals, and their synthesis is a significant area of interest in medicinal chemistry.

Formation of NH-free Isoquinolones

The compound plays a role in the formation of NH-free isoquinolones through a sequential process involving C-H activation, alkyne insertion, intramolecular annulation, and N-O bond cleavage . This method is noted for its efficiency and the formation of multiple bonds in a single reaction.

Development of New Synthetic Methods

Researchers use N-ethyl-3-hydroxybenzamide to develop new synthetic methods that are more efficient and atom/step-economical compared to traditional methods . This is part of the ongoing effort to improve regioselectivity and overall yields in chemical synthesis.

Study of Reaction Mechanisms

The compound is also used to study reaction mechanisms, particularly those involving C-H activation . Understanding these mechanisms is essential for developing new reactions and improving existing ones in synthetic chemistry.

Safety and Hazards

Propriétés

IUPAC Name |

N-ethyl-3-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-9(12)7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEARKGOSBVSNJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90524826 |

Source

|

| Record name | N-Ethyl-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15788-98-4 |

Source

|

| Record name | N-Ethyl-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.